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molecular formula C37H32BrFNOP B8431468 ((4-(4-Fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)methyl)triphenylphosphonium bromide

((4-(4-Fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl)methyl)triphenylphosphonium bromide

Cat. No. B8431468
M. Wt: 636.5 g/mol
InChI Key: AHFXPVARJXDDNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05004747

Procedure details

A solution of 3-bromomethyl-4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline (5.8 g) in toluene (120 ml) was treated with triphenylphosphine (4.1 g), and the resulting mixture was stirred and heated at reflux for 1 hour, during which time a white crystalline solid precipitated from the solution. The solid was filtered off, and washed with petroleum ether (b.p. 60°-80° C.), to give [4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinolin-3-yl]methyltriphenylphosphonium bromide, in the form of a white crystalline solid (9.64 g), m.p. 274° C.
Name
3-bromomethyl-4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[N:4]([CH:21]([CH3:23])[CH3:22])[C:5](=[O:20])[C:6]2[C:11]([C:12]=1[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.[C:24]1([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C1(C)C=CC=CC=1>[Br-:1].[F:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:20])[N:4]([CH:21]([CH3:23])[CH3:22])[C:3]=2[CH2:2][P+:30]([C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=2)([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
3-bromomethyl-4-(4-fluorophenyl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline
Quantity
5.8 g
Type
reactant
Smiles
BrCC=1N(C(C2=CC=CC=C2C1C1=CC=C(C=C1)F)=O)C(C)C
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour, during which time a white crystalline solid
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated from the solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with petroleum ether (b.p. 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
[Br-].FC1=CC=C(C=C1)C1=C(N(C(C2=CC=CC=C12)=O)C(C)C)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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